1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one
Description
Molecular Formula: C${11}$H${13}$BrOS
Molecular Weight: 274.10 g/mol (calculated)
Key Structural Features:
- A propan-2-one (acetone) backbone attached to a substituted phenyl ring.
- Substituents:
- Bromomethyl (-CH$2$Br) at position 2 of the phenyl ring.
- Methylthio (-SCH$3$) at position 6 of the phenyl ring.
This compound is a brominated aromatic ketone with dual functional groups (bromine and sulfur), making it a versatile intermediate in organic synthesis. The bromine atom facilitates nucleophilic substitution reactions, while the methylthio group enhances electron density modulation and may participate in oxidation or coupling reactions .
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)6-10-9(7-12)4-3-5-11(10)14-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
FUHQDIJBZRYIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1SC)CBr |
Origin of Product |
United States |
Scientific Research Applications
1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand the interactions of bromomethyl and methylthio groups with biological molecules.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can act as an electrophile in substitution reactions, while the methylthio group can participate in oxidation and reduction reactions. The propan-2-one moiety can undergo nucleophilic addition reactions.
Molecular Targets and Pathways:
Electrophilic Substitution: The bromomethyl group targets nucleophiles.
Oxidation/Reduction: The methylthio group interacts with oxidizing or reducing agents.
Nucleophilic Addition: The carbonyl group in the propan-2-one moiety is targeted by nucleophiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
1-[2-(Bromomethyl)phenyl]propan-2-one
- Molecular Formula : C${10}$H${11}$BrO
- Molecular Weight : 227.10 g/mol
- Key Differences : Lacks the methylthio (-SCH$_3$) group at position 6.
- Reactivity: The absence of sulfur reduces polarity and limits participation in sulfur-specific reactions (e.g., sulfoxidation).
- Applications : Primarily used as a brominated precursor in pharmaceutical intermediates.
1-(3-(Trifluoromethyl)phenyl)propan-2-one
- Molecular Formula : C${10}$H$9$F$_3$O
- Molecular Weight : 202.18 g/mol (calculated)
- Key Differences : Contains a trifluoromethyl (-CF$_3$) group instead of bromomethyl/methylthio.
- Reactivity : The electron-withdrawing -CF$_3$ group deactivates the aromatic ring, reducing electrophilic substitution rates. This compound is critical in synthesizing fenfluramine via reductive amination with ethylamine .
- Applications : Pharmaceutical intermediate for appetite suppressants.
5-Bromo-2-tert-butyl-1,3-oxazole
- Molecular Formula : C$7$H$9$BrN$_2$O
- Molecular Weight : 233.06 g/mol (estimated)
- Key Differences : Heterocyclic oxazole core with bromine and bulky tert-butyl groups.
- Reactivity : Bromine on the electron-deficient oxazole ring undergoes regioselective cross-coupling (e.g., Suzuki reactions). The tert-butyl group enhances steric hindrance.
- Applications : Agrochemical and medicinal chemistry building block .
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
Electron Density Modulation :
- The methylthio group in the target compound increases electron density at the aromatic ring, enhancing its susceptibility to electrophilic attacks compared to the -CF$_3$-containing analog .
- Bromine in the target compound and 1-[2-(bromomethyl)phenyl]propan-2-one allows for efficient halogen exchange, but the methylthio group in the former may stabilize transition states in substitution reactions.
Oxidation Behavior: The methylthio group in the target compound can oxidize to sulfoxide (-SOCH$3$) or sulfone (-SO$2$CH$_3$) under mild conditions, a feature absent in non-sulfur analogs .
Pharmaceutical Relevance :
- Unlike 1-(3-(trifluoromethyl)phenyl)propan-2-one (used in fenfluramine synthesis), the target compound’s bromine and sulfur groups make it more suitable for creating sulfur-containing bioactive molecules, such as kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
